molecular formula C24H29N3O5S B2761184 N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide CAS No. 898453-34-4

N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2761184
CAS No.: 898453-34-4
M. Wt: 471.57
InChI Key: FZDCPIDLHJNOEJ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a synthetically engineered compound incorporating the privileged 1-oxa-4,8-diazaspiro[4.5]decane scaffold, a structurally rigid heterocyclic framework recognized for its significant value in medicinal chemistry and drug discovery. The orthogonal spatial orientation of functional groups conferred by the spirocyclic core provides a versatile three-dimensional template for interacting with biological targets, particularly in the development of receptor antagonists and enzyme inhibitors. This compound features a strategic tosyl (p-toluenesulfonyl) group on the diazaspiro nitrogen, a modification known to enhance metabolic stability and influence binding affinity, alongside an acetamide linker connecting to a 4-methylbenzyl group, which can be critical for hydrophobic interactions within enzyme active sites or protein sub-pockets. The 1-oxa-4,8-diazaspiro[4.5]decane structural motif is associated with diverse bioactivities, as related analogs have been investigated for their potential as CXCR4 chemokine receptor antagonists, which are relevant in oncology for preventing cancer metastasis and in virology for blocking HIV-1 cellular entry. The inherent rigidity of the spiro system makes this compound a valuable chemical tool for probing protein-ligand interactions and for constructing structurally constrained libraries in lead optimization campaigns. Researchers can utilize this complex heterocycle as a key intermediate in the synthesis of potential therapeutic agents targeting G-protein-coupled receptors (GPCRs), viral infectivity pathways, and enzymatic processes, or as a core structural element in the development of novel bioactive molecules for chemical biology investigation.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-18-3-7-20(8-4-18)17-25-22(28)23(29)26-13-11-24(12-14-26)27(15-16-32-24)33(30,31)21-9-5-19(2)6-10-21/h3-10H,11-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDCPIDLHJNOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a synthetic compound with a complex molecular structure, characterized by its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C24H29N3O5SC_{24}H_{29}N_{3}O_{5}S, and it has a molecular weight of 471.6 g/mol. The structure includes a spirocyclic moiety and various functional groups that contribute to its biological activity.

Antimicrobial Activity

Compounds derived from similar scaffolds have exhibited promising antimicrobial properties. For example, derivatives containing thiazolidine rings have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria . The structure of this compound suggests potential for similar activities due to the presence of aromatic and heterocyclic components.

The mechanisms by which compounds similar to this compound exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Many bioactive compounds target specific enzymes involved in tumor proliferation or bacterial metabolism.
  • Disruption of Cellular Signaling : Compounds can interfere with signaling pathways critical for cell survival and replication.
  • Induction of Apoptosis : Some derivatives promote programmed cell death in malignant cells.

Case Study 1: Antitumor Efficacy

A study highlighted the efficacy of structurally related compounds in inhibiting the growth of ovarian carcinoma cells. The lead compound demonstrated a dose-dependent response with IC50 values in the low nanomolar range . This suggests that this compound may possess similar capabilities.

Case Study 2: Antibacterial Activity

Research on thiazolidine derivatives showed that certain modifications led to enhanced antibacterial activity against resistant strains such as E. coli and S. aureus. The most active compound achieved MIC values lower than 0.01 mg/mL . This indicates that N-(4-methylbenzyl)-2-oxo could be optimized for improved antimicrobial properties.

Data Table: Biological Activity Summary

Compound TypeActivity TypeMIC (mg/mL)Reference
Thiazolidine DerivativeAntibacterial0.004 - 0.03
Benzothiazole DerivativeAntitumorNanomolar
Spirocyclic CompoundAntimicrobial PotentialTBDCurrent Study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spirocyclic diaza-oxa framework and acetamide substituents are shared among several analogs. Below is a detailed comparison with key compounds:

N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

  • Structural Difference : The 4-methylbenzyl group in the target compound is replaced with a 4-methoxybenzyl moiety.
  • Reduced lipophilicity compared to the methyl substituent may alter membrane permeability and metabolic stability .

Asinex 51217461: 2-(2-(Benzylsulfonyl)-3,3-dimethyl-2,8-diazaspiro[4.5]decan-8-yl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

  • Structural Differences :
    • The spirocyclic core includes a benzylsulfonyl group instead of 4-tosyl.
    • The acetamide substituent is a 4-(piperidin-1-ylsulfonyl)phenyl group.
  • Functional Implications :
    • The benzylsulfonyl group may confer stronger electrophilic character, influencing covalent binding to targets.
    • The piperidinylsulfonyl substituent enhances solubility but may reduce blood-brain barrier penetration .

Asinex 51216586: 2-(3-Benzyl-4-tosyl-1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

  • Structural Differences :
    • The spirocycle is expanded to a [5.5]undecane system (vs. [4.5]decane).
    • A tetrahydronaphthalen-2-yl group replaces the 4-methylbenzyl acetamide.
  • The tetrahydronaphthalenyl group improves hydrophobic interactions in lipid-rich environments .

Key Data Table: Structural and Functional Comparison

Compound Name Spirocycle Size R1 (Spiro Substituent) R2 (Acetamide Substituent) Binding Energy (kcal/mol)* Key Property
N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide [4.5]decane 4-Tosyl 4-Methylbenzyl N/A High rigidity, moderate lipophilicity
N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide [4.5]decane 4-Tosyl 4-Methoxybenzyl N/A Enhanced solubility, reduced permeability
Asinex 51217461 [4.5]decane Benzylsulfonyl 4-(Piperidin-1-ylsulfonyl)phenyl -8.2 High solubility, electrophilic reactivity
Asinex 51216586 [5.5]undecane 4-Tosyl 5,6,7,8-Tetrahydronaphthalen-2-yl -7.8 Flexible core, improved hydrophobicity

*Binding energies from molecular docking studies against Fibroblast Growth Factor 2 (FGF2) .

Research Findings and Implications

  • Spirocycle Size : Smaller spirocycles ([4.5]decane) favor rigidity and target engagement, while larger variants ([5.5]undecane) may compromise specificity .
  • Substituent Effects :
    • 4-Tosyl Group : Enhances stability and sulfonamide-mediated interactions with protein targets.
    • Acetamide Moieties : Hydrophobic groups (e.g., 4-methylbenzyl) improve membrane permeability but may limit aqueous solubility. Polar substituents (e.g., methoxybenzyl) reverse this trend .
  • The target compound’s methylbenzyl group may optimize blood-brain barrier penetration relative to analogs .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step processes, including cyclization to form the 1-oxa-4,8-diazaspiro[4.5]decane core and subsequent functionalization. Key challenges include:

  • Cyclization efficiency : Use of Lewis acid catalysts (e.g., BF₃·Et₂O) to promote spirocyclic ring formation .
  • Tosyl group stability : Control reaction temperatures (e.g., 0–5°C during sulfonylation) to prevent premature deprotection .
  • Purification : Employ column chromatography with gradient elution (hexane:EtOAc) to isolate intermediates.
Optimization Parameter Recommended Condition
Cyclization catalystBF₃·Et₂O (5 mol%)
Reaction solventAnhydrous DCM
Temperature control0–5°C (tosylation step)

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core?

  • ¹H/¹³C NMR : Assign diastereotopic protons in the spiro ring (δ 3.2–4.5 ppm for oxa-diaza groups) and confirm stereochemistry .
  • X-ray crystallography : Resolve spirocyclic geometry and intermolecular interactions (e.g., hydrogen bonding with the acetamide group) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide vibrations (S=O at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking simulations predict biological targets for this compound?

  • Target selection : Prioritize enzymes with conserved catalytic sites (e.g., proteases or kinases) based on structural analogs (e.g., spirocyclic anticonvulsants in ).
  • Docking workflow :

Prepare the ligand (AM1-BCC charges) and receptor (PDB: 3ERT for kinase targets).

Use AutoDock Vina with flexible side chains in the binding pocket.

Validate with MM/GBSA binding energy calculations .

Analog Compound Reported Activity Target
8-Oxa-1,3-diazaspiro[4.5]decane derivativesAnticonvulsant (IC₅₀: 12 nM)GABA transaminase
Chromenone-acetamide hybridsAntioxidant (EC₅₀: 8 µM)ROS scavenging

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Assay standardization : Replicate studies under uniform conditions (e.g., cell lines, incubation time).
  • Structural validation : Confirm compound integrity via LC-MS post-bioassay to rule out degradation .
  • Meta-analysis : Compare EC₅₀/IC₅₀ values of analogs (e.g., substituent effects on the 4-methylbenzyl group) .

Q. How does the electronic environment of the tosyl group influence substitution reactivity?

The electron-withdrawing tosyl group activates the adjacent nitrogen for nucleophilic displacement. Key observations:

  • SN2 reactivity : Higher yields in polar aprotic solvents (DMF > THF) due to stabilized transition states .
  • Leaving group optimization : Tosylates outperform mesylates in regioselective substitutions (87% vs. 72% yield) .

Methodological Guidance for Data Interpretation

  • Handling low-crystallinity compounds : Use microED for nanocrystalline samples (<1 µm) to resolve spirocyclic conformations .
  • Quantifying bioactivity outliers : Apply Grubbs’ test (α=0.05) to exclude anomalous data points in dose-response curves .

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